4,6-Dibromothieno[3,2-c]pyridine
Description
4,6-Dibromothieno[3,2-c]pyridine (CAS 223556-62-5) is a heterocyclic compound featuring a fused thiophene and pyridine ring system, with bromine substituents at the 4- and 6-positions. The bromine atoms enhance its reactivity, making it a valuable intermediate in pharmaceutical and materials synthesis.
Properties
Molecular Formula |
C7H3Br2NS |
|---|---|
Molecular Weight |
292.98 g/mol |
IUPAC Name |
4,6-dibromothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Br2NS/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H |
InChI Key |
DAPRGZDUMULMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=NC(=C21)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thienopyridine Family
The following table summarizes key structural and functional differences between 4,6-Dibromothieno[3,2-c]pyridine and related compounds:
Key Observations:
- Ring Fusion Position: The numbering of fused rings (e.g., [3,2-c] vs. [2,3-b]) alters electronic properties and reactivity. For example, this compound’s fused thiophene at position 3,2-c may enhance conjugation compared to [2,3-b] isomers .
- Functional Groups: Oxidation of the thienopyridine core (e.g., to iminodiones) drastically changes biological activity. 7-Iminothieno[3,2-c]pyridine-4,6-dione exhibits potent PTP4A3 inhibition, unlike brominated analogs .
- Bromine Substitution: Bromine at 4,6-positions (vs. 5-position in 5-Bromothieno[3,2-b]pyridine) may influence steric effects and cross-coupling reactivity in Suzuki reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
